molecular formula C15H19N3OS B3726024 2-{(1E)-1-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]ethyl}phenol

2-{(1E)-1-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]ethyl}phenol

Cat. No.: B3726024
M. Wt: 289.4 g/mol
InChI Key: KBLFJVHIVZOJRF-LICLKQGHSA-N
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Description

2-{(1E)-1-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]ethyl}phenol is a synthetic organic compound that features a thiazole ring, a hydrazone linkage, and a phenol group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Properties

IUPAC Name

2-[(E)-N-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-10(11-7-5-6-8-12(11)19)17-18-14-16-13(9-20-14)15(2,3)4/h5-9,19H,1-4H3,(H,16,18)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLFJVHIVZOJRF-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C(C)(C)C)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C(C)(C)C)/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1E)-1-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]ethyl}phenol typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Hydrazone Formation: The thiazole derivative is then reacted with hydrazine or a hydrazine derivative to form the hydrazone linkage.

    Phenol Substitution: Finally, the hydrazone compound is coupled with a phenol derivative under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The thiazole ring and phenol group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazines and related derivatives.

    Substitution: Halogenated or alkylated thiazole and phenol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiazole rings are often used as ligands in catalytic reactions.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial: Potential use as antimicrobial agents due to the presence of the thiazole ring.

    Anticancer: Studied for anticancer properties, particularly in targeting specific cancer cell lines.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{(1E)-1-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]ethyl}phenol would depend on its specific application. For example:

    Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential enzymes.

    Anticancer Action: It may induce apoptosis in cancer cells or inhibit specific signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(1E)-1-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]ethyl}phenol
  • 2-{(1E)-1-[2-(4-ethyl-1,3-thiazol-2-yl)hydrazinylidene]ethyl}phenol

Uniqueness

  • Substituent Effects : The tert-butyl group in 2-{(1E)-1-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]ethyl}phenol may confer unique steric and electronic properties, affecting its reactivity and biological activity.
  • Hydrazone Linkage : The specific hydrazone linkage may influence its stability and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{(1E)-1-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]ethyl}phenol
Reactant of Route 2
Reactant of Route 2
2-{(1E)-1-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]ethyl}phenol

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